![molecular formula C41H28N2O7 B14208854 4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid} CAS No. 824944-55-0](/img/structure/B14208854.png)
4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbonyl group flanked by two benzoic acid moieties, each linked to a biphenyl structure through an amide bond. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} typically involves multi-step organic reactions One common method starts with the preparation of the biphenyl-4-carbonyl chloride, which is then reacted with 4-aminobenzoic acid under controlled conditions to form the amide bond
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} exerts its effects involves interactions with various molecular targets. The compound’s amide bonds and aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Diaminodiphenylmethane: Shares structural similarities but lacks the carbonyl and benzoic acid groups.
Benzidine: Contains biphenyl units but differs in functional groups and overall structure.
4,4’-Methylenedianiline: Similar in having aromatic amine groups but differs in the linking moiety.
Uniqueness
4,4’-Carbonylbis{2-[([1,1’-biphenyl]-4-carbonyl)amino]benzoic acid} is unique due to its combination of carbonyl, amide, and benzoic acid functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
824944-55-0 |
|---|---|
Fórmula molecular |
C41H28N2O7 |
Peso molecular |
660.7 g/mol |
Nombre IUPAC |
4-[4-carboxy-3-[(4-phenylbenzoyl)amino]benzoyl]-2-[(4-phenylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C41H28N2O7/c44-37(31-19-21-33(40(47)48)35(23-31)42-38(45)29-15-11-27(12-16-29)25-7-3-1-4-8-25)32-20-22-34(41(49)50)36(24-32)43-39(46)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H,(H,42,45)(H,43,46)(H,47,48)(H,49,50) |
Clave InChI |
RMQPMEFZBMHJGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)C4=CC(=C(C=C4)C(=O)O)NC(=O)C5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


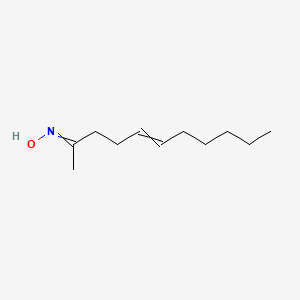
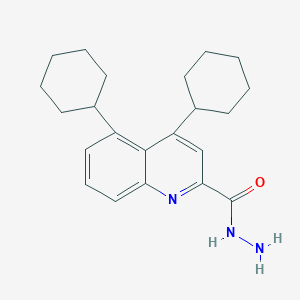

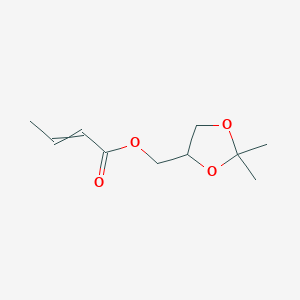
![1-[(1R)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14208797.png)
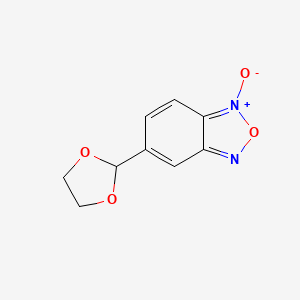
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)

![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14208822.png)
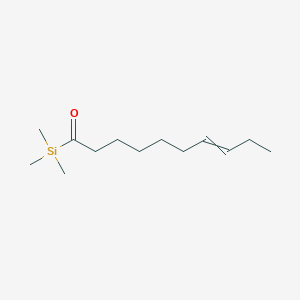

![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)

